

In-Depth Technical Guide to 1,3-Diiodobenzene (CAS Number: 626-00-6)

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Compound of Interest

Compound Name: 1,3-Diiodobenzene

Cat. No.: B1666199

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Core Compound Data

1,3-Diiodobenzene, also known as m-diiodobenzene, is a key aromatic building block in organic synthesis. Its two iodine atoms, positioned at the meta positions of the benzene ring, provide reactive sites for a variety of cross-coupling reactions, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2][3]} The Chemical Abstracts Service (CAS) registry number for **1,3-diiodobenzene** is 626-00-6.^{[1][2][4]}

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of **1,3-diiodobenzene**.

Property	Value	Reference
CAS Number	626-00-6	[1][2][4]
Molecular Formula	C ₆ H ₄ I ₂	[1]
Molecular Weight	329.90 g/mol	[1]
Melting Point	34-37 °C	[5][6]
Boiling Point	285 °C	
Density	2.45 g/cm ³	
Appearance	White to light yellow crystalline solid	
Solubility	Insoluble in water; Soluble in hot methanol, chloroform.	[5]

Safety and Handling Information

1,3-Diiodobenzene is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] It is known to cause skin and eye irritation.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis and Experimental Protocols

Synthesis of 1,3-Diiodobenzene via Sandmeyer Reaction

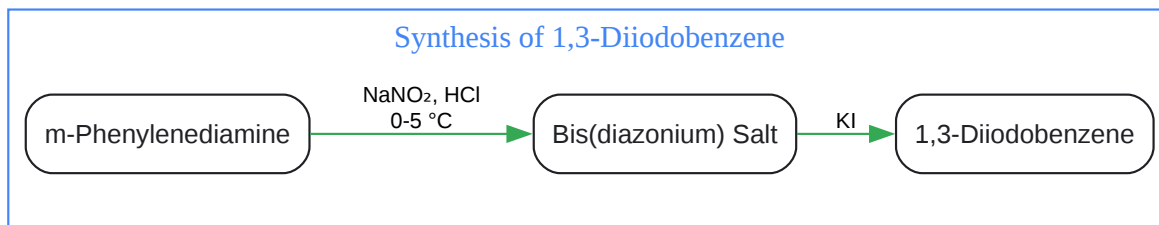
The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate.[8][9][10][11] This protocol details the synthesis of **1,3-diiodobenzene** from m-phenylenediamine.

Experimental Protocol:

- Diazotization:
 - In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve m-phenylenediamine (10.8 g, 0.1 mol) in a mixture of

concentrated hydrochloric acid (40 mL) and water (40 mL).

- Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
- Slowly add a pre-cooled solution of sodium nitrite (14 g, 0.2 mol) in water (30 mL) dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.
- After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
- Iodination:
 - In a separate beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in water (50 mL).
 - Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate will form.
 - Allow the mixture to warm to room temperature and then heat it gently on a water bath to approximately 60 °C for one hour to ensure complete decomposition of the diazonium salt. Nitrogen gas will be evolved.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Extract the product with diethyl ether (3 x 50 mL).
 - Wash the combined organic layers with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with saturated sodium bicarbonate solution and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate and filter.
 - Remove the solvent by rotary evaporation to yield the crude **1,3-diiodobenzene**.
 - Further purify the product by vacuum distillation or recrystallization from a suitable solvent like ethanol.



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Caption: Synthesis of **1,3-diiodobenzene** from m-phenylenediamine.

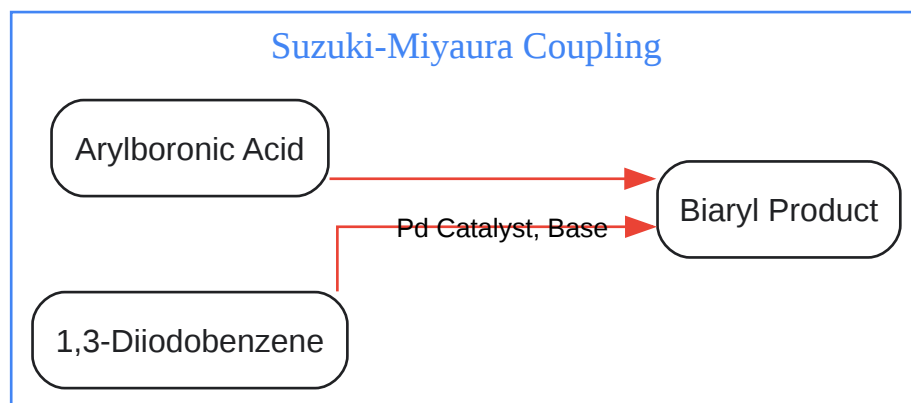
Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide.^{[12][13][14]}

Experimental Protocol:

- Reaction Setup:
 - To a Schlenk flask, add **1,3-diiodobenzene** (330 mg, 1.0 mmol), 4-methoxyphenylboronic acid (334 mg, 2.2 mmol), and potassium carbonate (552 mg, 4.0 mmol).
 - Add a palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).
 - Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Reaction Execution:
 - Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
 - Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up and Purification:
 - Cool the reaction to room temperature and dilute with dichloromethane (50 mL).

- Wash the organic layer with deionized water (3 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



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Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.^{[4][15][16][17][18]}

Experimental Protocol:

- Reaction Setup:
 - In a flame-dried Schlenk flask, place **1,3-diiodobenzene** (330 mg, 1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
 - Evacuate and backfill the flask with argon.
- Reaction Execution:

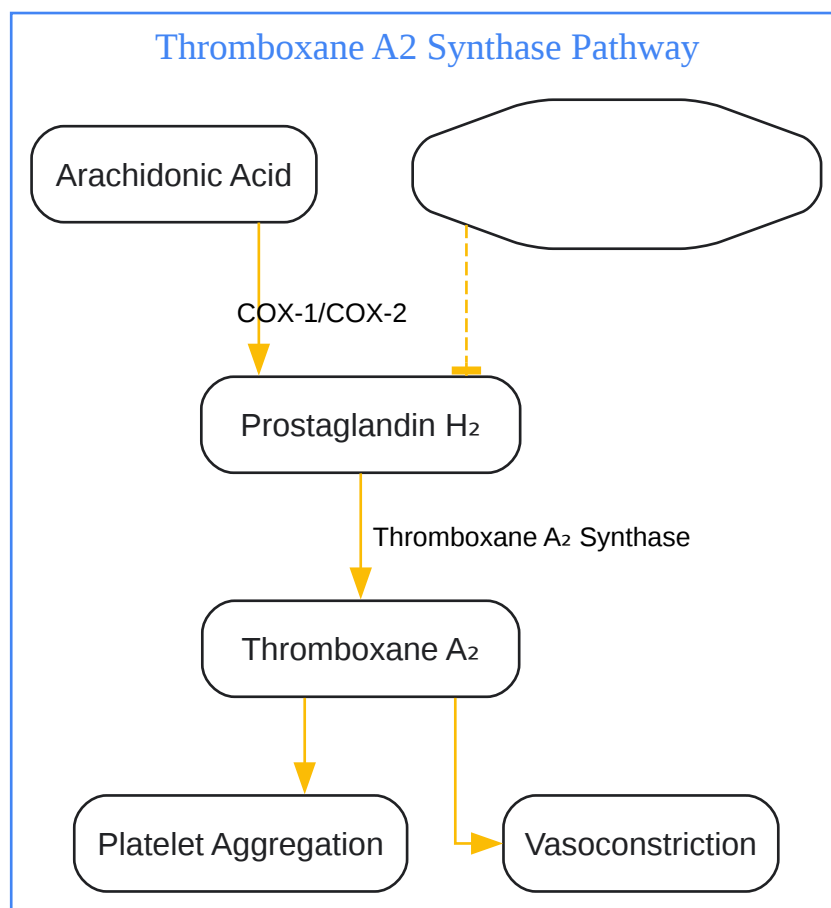
- Add a degassed solvent such as triethylamine (10 mL).
- Add phenylacetylene (220 μ L, 2.0 mmol) via syringe.
- Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
- Work-up and Purification:
 - Remove the solvent under reduced pressure.
 - Dissolve the residue in diethyl ether and wash with saturated ammonium chloride solution and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
 - Purify the product by column chromatography on silica gel.

Applications in Drug Development and Signaling Pathways

1,3-Diiodobenzene serves as a scaffold for the synthesis of various biologically active molecules. One notable example is its use in the synthesis of Tröger's base analogs, some of which have shown inhibitory activity against enzymes such as thromboxane A2 synthase.^[1]

Thromboxane A2 Synthase Signaling Pathway

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction.^[1] ^{[19][20][21]} Its synthesis is a key target for anti-thrombotic drugs. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then converts PGH2 to TXA2.^{[2][6]} Inhibitors of this enzyme can prevent the formation of TXA2, thereby reducing platelet aggregation and vasoconstriction.^{[1][19][20]}



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Caption: Inhibition of the Thromboxane A₂ synthase signaling pathway.

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